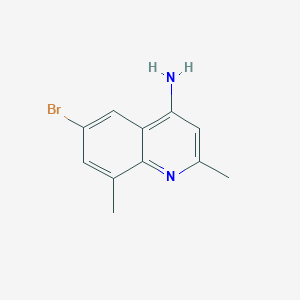

6-Bromo-2,8-dimethylquinolin-4-amine

Description

Properties

CAS No. |

1189107-50-3 |

|---|---|

Molecular Formula |

C11H11BrN2 |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

6-bromo-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11BrN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

UCYRPXVGZANXNL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)N)Br |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Key physical data for selected compounds:

Insights:

- Melting Points: Higher melting points (e.g., >300°C for ) correlate with rigid substituents (e.g., benzotriazole), enhancing crystallinity.

- NMR Trends: The quinoline NH proton resonates near δ 11.3 ppm across derivatives , while quinazoline NH signals (δ ~11.4 ppm ) are slightly deshielded due to the additional nitrogen.

Q & A

What are the standard synthetic routes for 6-Bromo-2,8-dimethylquinolin-4-amine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For bromo-substituted quinolines, a common approach is reacting pre-functionalized quinoline precursors (e.g., 4,7-dichloroquinoline derivatives) with ammonia or amines under reflux in polar solvents like ethanol or methanol . Optimization includes adjusting temperature, solvent polarity, and stoichiometry to enhance regioselectivity. For example, introducing the bromo group early in the synthesis may reduce side reactions, while methyl groups can be introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 265.04 for CHBrN) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement software is widely used to analyze hydrogen-bonding networks (e.g., N–H···O interactions) and molecular packing .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution of substituent geometry and intermolecular interactions . For example, hydrogen bonding patterns (N–H···N/O) can stabilize specific tautomeric forms or crystal packing motifs. In bromo-methyl derivatives, steric effects from methyl groups may distort the quinoline ring planarity, which SCXRD can quantify via torsion angle analysis . Advanced users should optimize crystallization conditions (e.g., slow evaporation in DMSO/water mixtures) to obtain high-quality crystals.

How should researchers address contradictory biological activity data for this compound in kinase inhibition assays?

Advanced Research Question

Discrepancies may arise from structural variations (e.g., positional isomerism) or assay conditions (e.g., ATP concentration, pH). To resolve these:

- Perform dose-response studies to compare IC values under standardized conditions.

- Use molecular docking simulations to assess binding modes in kinase active sites (e.g., hydrophobic interactions with bromo/methyl groups) .

- Validate results with orthogonal assays (e.g., SPR for binding kinetics or cellular proliferation assays). Contradictions may also stem from off-target effects, necessitating selectivity profiling against related kinases.

What strategies enable regioselective functionalization of this compound without disrupting existing substituents?

Advanced Research Question

Regioselective modification requires protecting groups or directing moieties:

- Protecting the amine : Use acetyl or Boc groups to shield the 4-amine during electrophilic substitutions .

- Directed C–H activation : Transition metal catalysts (e.g., Pd or Ru) can direct functionalization to specific positions (e.g., C5 or C7) via chelation-assisted mechanisms .

- Halogen exchange : Replace bromine with other halogens (e.g., Suzuki coupling for aryl group introduction) while preserving methyl groups through mild reaction conditions .

How do steric and electronic effects of bromo and methyl groups influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromo group acts as a leaving group in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while methyl groups exert steric hindrance that can slow reactivity at adjacent positions. For example:

- Electronic effects : Bromine’s electron-withdrawing nature activates the quinoline ring for nucleophilic attack at C3 or C5.

- Steric effects : 2,8-Dimethyl substitution may hinder access to C7 or C9 positions, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.

What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

Use in silico tools like SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Bromine and methyl groups increase hydrophobicity, potentially enhancing membrane permeability but reducing solubility.

- Metabolic stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition) can be modeled to prioritize derivatives with lower metabolic clearance .

- Toxicity : Predict hERG channel binding or mutagenicity (Ames test) to eliminate high-risk candidates early in development.

How can researchers validate hydrogen bonding interactions observed in crystallographic data through spectroscopic methods?

Advanced Research Question

Combine solid-state NMR with IR spectroscopy to cross-validate hydrogen bonds:

- Solid-state NMR : Detect hydrogen-bonded protons (e.g., N–H signals shifted downfield to δ 10–12 ppm) .

- IR spectroscopy : Stretching frequencies for N–H (3200–3400 cm) and hydrogen-bonded O–H (2500–3000 cm) provide complementary evidence .

- DFT calculations : Simulate vibrational spectra and compare with experimental data to confirm interaction strengths.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.